molecular formula C16H15ClN2O4S B2399074 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921916-67-8

5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2399074
CAS No.: 921916-67-8
M. Wt: 366.82
InChI Key: AVCSKKZVTUXGRH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-amino-3,4-dihydroquinoline-6-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antibacterial and anticancer properties.

    Biology: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: Known for its antibacterial properties.

    This compound: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinoline moiety and a sulfonamide group. This combination imparts distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-23-14-6-3-11(17)9-15(14)24(21,22)19-12-4-5-13-10(8-12)2-7-16(20)18-13/h3-6,8-9,19H,2,7H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCSKKZVTUXGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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